IKK Inhibitor VII
Descripción general
Descripción
IKK Inhibitor VII, also known as IKK-16, is a 2-benzamido-pyrimidines and selective inhibitor of IκB kinase (IKK) . It has been reported to effectively inhibit TNFα release into plasma upon LPS-challenge in the rat . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Synthesis Analysis
The synthesis of IKK Inhibitor VII involves various chemical reactions. A study on the design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK provides insights into the synthesis process . Another study discusses the synthesis of C-14 and C-13, H-2-labeled IKK inhibitor .
Molecular Structure Analysis
The molecular structure of IKK Inhibitor VII has been analyzed using techniques such as molecular docking, quantum mechanics/molecular mechanics calculation, and Poisson-Boltzmann/surface area analysis .
Chemical Reactions Analysis
IKK Inhibitor VII is involved in several chemical reactions. It plays a key role in the phosphorylation of inhibitors of kappa B (IκBs), triggering their ubiquitination and degradation to activate the nuclear factor kappa-B (NF-κB) cascade . It also has implications in the PI3K/AKT/mTOR pathway .
Physical And Chemical Properties Analysis
IKK Inhibitor VII, referenced under CAS 873225-46-8, has a molecular formula of C28H29N5OS . It is a novel inhibitor of IκB kinase (IKK) with the IC50 values of 0.04μM, 0.2μM, and 0.07μM for IKK2, IKK1, and IKK complex, respectively .
Aplicaciones Científicas De Investigación
- Application : IKK Inhibitor VII is used to study inflammation and sepsis . It has been shown to inhibit the release of TNF-α induced by LPS in rats .
- Method : The inhibitor is administered orally at a dose of 30 mg/kg to rats treated with LPS .
- Results : The treatment with IKK Inhibitor VII resulted in the inhibition of neutrophil exudation in a model of thioglycollate-induced peritonitis . In a sepsis model, intravenous injection of IKK Inhibitor VII (1 mg/kg) alleviated LPS/PepG-induced multi-organ dysfunction, renal dysfunction, hepatocyte injury, and lung inflammation .
- Application : IKK Inhibitor VII is primarily used for Phosphorylation & Dephosphorylation applications .
- Application : Given the growing evidence that IKKα has an important role in a number of cancers, selective IKKα inhibitors are required to fully understand and validate its role in cancer development and progression .
- Application : IKK inhibitors (IKKis) have been shown to trigger an increase in HIV reactivation .
- Method : The best-in-class IKKis, targeting TBK-1 (MRT67307) and IKKβ (TCPA-1) respectively, were used to induce viral reactivation in CD4+ T cells from people living with HIV (PLWH) ex vivo .
- Results : IKKis triggered up to a 1.8-fold increase in HIV reactivation in both, myeloid and lymphoid cell models .
Inflammation and Sepsis
Phosphorylation & Dephosphorylation
Cancer Research
HIV Reactivation
- Application : IKK-16 (IKK Inhibitor VII) has been reported to effectively inhibit TNFα release into plasma upon LPS-challenge in rats .
- Method : The inhibitor is administered orally at a dose of 30 mg/kg to rats treated with LPS .
- Results : The treatment with IKK Inhibitor VII resulted in the inhibition of TNFα release .
- Application : IKK-16 (IKK Inhibitor VII) has been found to be active at thioglycollate-induced peritonitis model in mice .
- Method : The inhibitor is administered orally at a dose of 10 mg/kg to mice .
- Results : The treatment with IKK Inhibitor VII resulted in the inhibition of neutrophil exudation .
TNFα Release Inhibition
Peritonitis Model
Propiedades
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJBXAPRCVCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429553 | |
Record name | IKK Inhibitor VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IKK Inhibitor VII | |
CAS RN |
873225-46-8 | |
Record name | IKK Inhibitor VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 873225-46-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.